An In-Depth Technical Guide to the Physicochemical Properties of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS No: 93045-47-7), a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. Recognizing the limited availability of peer-reviewed experimental data, this document synthesizes available information from chemical databases with established, field-proven methodologies for empirical determination. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to understand, predict, and experimentally validate the compound's behavior. The guide details standardized protocols for determining melting point, solubility, pKa, and lipophilicity (LogP), providing the causal reasoning behind experimental choices and ensuring a self-validating framework for characterization.
Introduction
3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are renowned for their versatile applications.[1] The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] The specific substitution pattern of this molecule—featuring a bulky tert-butyl group, a phenyl ring, and a carboxylic acid moiety—suggests a unique combination of lipophilicity and acidity that dictates its behavior in both biological and chemical systems.
Understanding the physicochemical properties of a compound is a cornerstone of drug discovery and development. These parameters—including melting point, solubility, acidity (pKa), and lipophilicity (LogP)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. This guide provides a detailed examination of these critical properties for 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, offering both known data and the authoritative protocols for their experimental verification.
Compound Identification and Structure
A precise understanding of the molecule's identity is the foundation for all subsequent analysis.
2.1. Chemical Structure
The molecular structure defines the spatial arrangement of atoms and is the ultimate determinant of the compound's properties.
Caption: Workflow for Melting Point Determination.
4.2. Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical parameter for drug candidates, influencing dissolution rate and bioavailability. For compounds with low expected solubility, the shake-flask method, as outlined in OECD Guideline 105, is the gold standard. [2][3][4]It directly measures the saturation concentration of the compound in water at a specific temperature.
Experimental Protocol (OECD 105 Shake-Flask Method):
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System Preparation:
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Prepare a stock solution of the compound in a suitable, volatile organic solvent (e.g., acetone) if direct weighing is imprecise for small quantities. [5] * Add an excess amount of the compound to a known volume of distilled water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, temperature-controlled vessel.
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-
Equilibration:
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Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A preliminary test can determine the required time (typically 24-48 hours). [4] * Allow the suspension to settle.
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-
Sample Analysis:
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Separate the solid and aqueous phases via centrifugation or filtration (using a filter that does not adsorb the compound).
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Carefully extract an aliquot of the clear supernatant.
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Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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-
Trustworthiness (Self-Validation):
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Ensure the analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision with standard solutions of the compound.
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Confirm that equilibrium has been reached by taking samples at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
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Run a blank (vehicle without compound) to ensure no interfering peaks are present in the analysis.
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4.3. Acidity Constant (pKa) Determination
Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH. For a carboxylic acid like the title compound, the pKa indicates the pH at which 50% of the molecules are in the deprotonated (anionic) carboxylate form. This profoundly affects solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly precise and reliable method for pKa determination. [6][7] Experimental Protocol (Potentiometric Titration):
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Sample Preparation:
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Accurately weigh and dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol) if aqueous solubility is low. Prepare the solution to a known concentration (e.g., 1 mM). [7]
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Titration:
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Data Analysis:
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The equivalence point is the point of maximum slope, which can be identified from the peak of the first derivative plot (ΔpH/ΔV). [8] * The pKa is the pH value at the half-equivalence point (i.e., when half of the acid has been neutralized). [9]
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Trustworthiness (Self-Validation):
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Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) before starting.
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Perform a blank titration (titrating the solvent system without the compound) to correct for any background effects.
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The precision of the method is confirmed by the reproducibility of the titration curve across multiple runs.
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4.4. Lipophilicity (LogP) Determination
Expertise & Experience: Lipophilicity, quantified as the partition coefficient (LogP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of a drug's ability to cross cell membranes. The shake-flask method using an n-octanol/water system is the traditional and most reliable direct method for LogP measurement. [10][11][12] Experimental Protocol (Shake-Flask Method):
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System Preparation:
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Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Prepare a stock solution of the compound in the n-octanol phase.
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Partitioning:
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Combine a known volume of the octanol stock solution with a known volume of the water phase in a separatory funnel or vial.
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Shake the mixture for a set period (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium. [13] * Allow the phases to separate completely, often aided by centrifugation.
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-
Analysis:
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Carefully sample both the n-octanol and water phases.
-
Determine the concentration of the compound in each phase (C_oct and C_water) using a suitable analytical technique like HPLC-UV or LC-MS. [13]
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Calculation:
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The partition coefficient, P, is the ratio of the concentrations: P = C_oct / C_water.
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LogP is the base-10 logarithm of P: LogP = log₁₀(P).
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-
Trustworthiness (Self-Validation):
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The sum of the total amount of compound recovered from both phases should be close (e.g., within 95-105%) to the initial amount added, confirming mass balance.
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The LogP value should be independent of the initial concentration of the compound, which can be verified by running the experiment at two different concentrations.
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The method is most accurate for compounds with LogP values in the range of -2 to 4. [10]
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Caption: Workflow for LogP Determination.
Conclusion
This technical guide has consolidated the known and predicted physicochemical properties of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. More importantly, it has provided a robust framework of authoritative, field-proven experimental protocols for the empirical determination of its melting point, solubility, pKa, and LogP. By adhering to these self-validating methodologies, researchers, scientists, and drug development professionals can generate the high-quality, reliable data necessary to advance their research and development objectives. The application of these principles will facilitate a deeper understanding of this compound's behavior and unlock its full potential in various scientific applications.
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